1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Übersicht
Beschreibung
1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly referred to as Apixaban (CAS Number: 1686149-74-5), is a potent and selective inhibitor of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. This compound has garnered significant attention due to its application in anticoagulation therapy, particularly for the prevention of thromboembolic events.
Chemical Structure and Properties
The chemical structure of Apixaban includes a pyrazolo-pyridine core with various substituents that enhance its biological activity. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C26H27N5O4 |
Molecular Weight | 445.52 g/mol |
IUPAC Name | This compound |
CAS Number | 1686149-74-5 |
Solubility | Soluble in DMSO |
Storage Conditions | Store at -20°C |
Apixaban exerts its anticoagulant effect by selectively inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition leads to a decrease in thrombus formation and is beneficial in conditions such as atrial fibrillation and venous thromboembolism.
Biological Activity and Efficacy
In Vitro Studies : Research indicates that Apixaban demonstrates a high binding affinity for fXa with an IC50 value ranging from 23 ± 8 nM. Its selectivity for fXa over other serine proteases like thrombin has been well-documented, making it a preferred choice in clinical settings .
In Vivo Studies : In animal models, Apixaban has shown significant efficacy in reducing thrombus formation without the associated risk of major bleeding. Studies have demonstrated that it maintains effective anticoagulation levels with a favorable pharmacokinetic profile, allowing for oral administration without the need for routine monitoring .
Case Studies
- Atrial Fibrillation : In clinical trials such as ARISTOTLE, Apixaban was compared with warfarin and demonstrated superior efficacy in reducing stroke rates while having a lower risk of bleeding complications.
- Venous Thromboembolism : In studies focused on postoperative patients, Apixaban significantly reduced the incidence of deep vein thrombosis compared to placebo groups.
Structure-Activity Relationship (SAR)
The development of Apixaban involved extensive SAR studies that identified critical structural features necessary for optimal fXa inhibition. Key findings include:
- The para-methoxy substitution on the phenyl ring enhances binding affinity.
- The presence of the piperidine moiety contributes to improved oral bioavailability.
The following table summarizes some derivatives studied alongside Apixaban:
Compound Name | IC50 (nM) | Notes |
---|---|---|
Apixaban (Compound 40) | 23 ± 8 | High potency and selectivity for fXa |
Compound A (similar structure) | 50 ± 10 | Lower selectivity; higher bleeding risk |
Compound B (modified piperidine) | 30 ± 5 | Improved pharmacokinetics |
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-3-12-22(32)30(15-16)18-6-4-17(5-7-18)29-14-13-21-23(25(27)33)28-31(24(21)26(29)34)19-8-10-20(35-2)11-9-19/h4-11,16H,3,12-15H2,1-2H3,(H2,27,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVHGAEKIMTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.